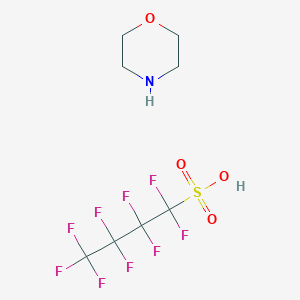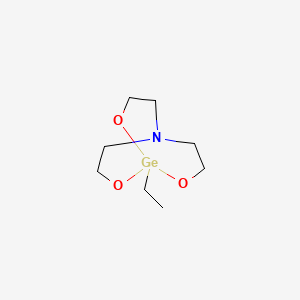
Ethylgermatrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylgermatrane typically involves the reaction of germanium tetrachloride with ethylamine and triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{GeCl}_4 + \text{C}_2\text{H}_5\text{NH}_2 + \text{N}(\text{CH}_2\text{CH}_2\text{OH})_3 \rightarrow \text{C}8\text{H}{17}\text{GeNO}_3 + 4\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethylgermatrane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: this compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while reduction can produce germanium hydrides.
科学的研究の応用
Ethylgermatrane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
作用機序
The mechanism of action of ethylgermatrane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can influence cellular redox balance and signal transduction processes.
類似化合物との比較
Ethylgermatrane can be compared with other germatrane compounds, such as mthis compound and phenylgermatrane These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications
List of Similar Compounds
- Mthis compound
- Phenylgermatrane
- Propylgermatrane
This compound stands out for its balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C8H17GeNO3 |
|---|---|
分子量 |
247.86 g/mol |
IUPAC名 |
1-ethyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO3/c1-2-9-11-6-3-10(4-7-12-9)5-8-13-9/h2-8H2,1H3 |
InChIキー |
UYYITIRPWXBAGP-UHFFFAOYSA-N |
正規SMILES |
CC[Ge]12OCCN(CCO1)CCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



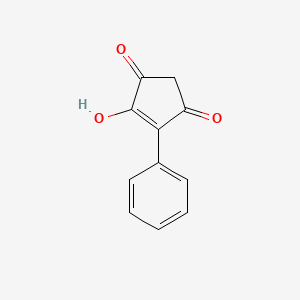
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
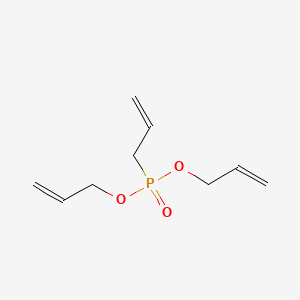
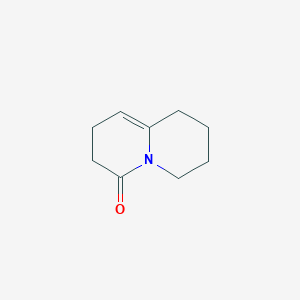
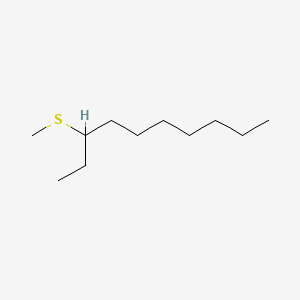
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
